N~1~,N~5~-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide
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Overview
Description
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide is a complex organic compound with the molecular formula C29H40N4O6S2 and a molecular weight of 604.8 g/mol This compound is characterized by its unique structure, which includes two piperidine rings and sulfonyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl chloride. This intermediate is then reacted with pentanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The piperidine rings may also play a role in modulating the compound’s activity by interacting with cellular receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a pentanediamide backbone.
4-(4-Methylpiperidin-1-yl)aniline: This compound lacks the sulfonyl groups and has an aniline group instead.
Uniqueness
N,N’-bis{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanediamide is unique due to its dual piperidine and sulfonyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C29H40N4O6S2 |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
N,N//'-bis[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pentanediamide |
InChI |
InChI=1S/C29H40N4O6S2/c1-22-14-18-32(19-15-22)40(36,37)26-10-6-24(7-11-26)30-28(34)4-3-5-29(35)31-25-8-12-27(13-9-25)41(38,39)33-20-16-23(2)17-21-33/h6-13,22-23H,3-5,14-21H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
YQSMJQGIYDLATP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Origin of Product |
United States |
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